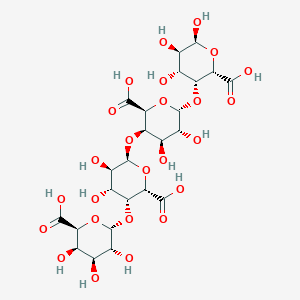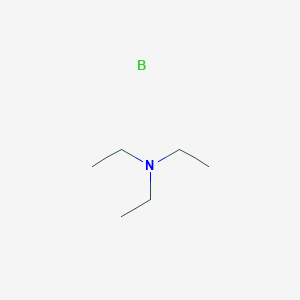
1,1,1-Trifluoro-3,3-dimethylbutan-2-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Dynamics in Solid-State Phases
1,1,1-Trifluoro-3,3-dimethylbutan-2-ol and its isomers display a complex solid-state polymorphism, including plastic crystalline phases and glass of liquid or orientationally disordered crystalline (ODIC) phases. Studies on the dynamics of these alcohols in liquid and plastic crystalline phases through fast field cycling 1H NMR relaxometry provided insights into internal motions, overall molecular reorientations, and molecular self-diffusion. Notably, this research revealed significant changes at the transition between phases, indicating a complex dynamic and phase behavior unique to these substances (Carignani et al., 2018).
Stereocontrolled Synthesis and Chemical Transformation
The compound has been utilized in stereocontrolled synthesis processes. For instance, 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol was prepared in high enantiomeric purity through lipase-mediated kinetic resolution. This resolution process then allowed for its successful conversion into 1,1,1-trifluoro-2,3-epoxypropane, demonstrating the compound's versatility in chemical synthesis (Shimizu et al., 1996).
Reaction Mechanisms and Molecular Interactions
Research has also delved into the peculiar behavior of the trifluoromethyl substituent in SRN1 processes. For example, the reaction of the enolate of 3,3-dimethylbutan-2-one with specific trifluorotoluenes led to unexpected products, indicating a unique interaction of the trifluoromethyl group with adjacent enolate moieties. This highlights the compound's interesting chemical properties and its potential for exploring new reaction pathways (Bunnett & Galli, 1985).
Insights into Molecular Liquids and Glass Forming Monohydroxy Alcohols
Studies on the dynamics of glass-forming monohydroxy alcohols, including variants of 1,1,1-Trifluoro-3,3-dimethylbutan-2-ol, have contributed to a deeper understanding of their behavior in the liquid phase and supercooled regime. This research is critical for applications in material science, especially in understanding the properties of these substances as they transition to glass-like states (Carignani et al., 2018).
Application in Enantioselective Synthesis
The compound has also been used in the enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols via hydrogenation processes. Such methods are vital in producing optically active compounds, which have wide-ranging applications in pharmaceuticals and fine chemicals (Kuroki et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-5(2,3)4(10)6(7,8)9/h4,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVPWDLBCRTOGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446331 | |
| Record name | 1,1,1-trifluoro-3,3-dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-3,3-dimethylbutan-2-ol | |
CAS RN |
359-60-4 | |
| Record name | 1,1,1-trifluoro-3,3-dimethylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-3,3-dimethylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Z)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea](/img/structure/B1366593.png)






![5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1366616.png)





